Product packaging for 1-(2,5-Dimethylthiophen-3-yl)propan-1-one(Cat. No.:CAS No. 32427-84-2)

1-(2,5-Dimethylthiophen-3-yl)propan-1-one

Cat. No.: B1450008
CAS No.: 32427-84-2
M. Wt: 168.26 g/mol
InChI Key: FFXXALUAXRWQPV-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylthiophen-3-yl)propan-1-one ( 32427-84-2) is a high-purity solid organic compound with the molecular formula C9H12OS and a molecular weight of 168.25 g/mol . This chemical belongs to the thiophene family, a class of heterocyclic compounds recognized for their versatile applications in medicinal chemistry and materials science . Thiophene derivatives are frequently explored as key building blocks in combinatorial libraries and the development of novel lead molecules due to their interesting pharmacological properties . This compound serves as a valuable synthon in organic synthesis, particularly for constructing more complex molecular architectures. For instance, it is used in the microwave-assisted synthesis of chalcones, which can be further cyclized into pyrazoline and pyrimidine derivatives . These derivatives are of significant research interest, with studies showing that structures like pyrazoline exhibit notable antibacterial activity. The mechanism of this activity is associated with the inhibition of the glucosamine-6-phosphate synthase enzyme, a validated target for antimicrobial agents . Researchers are also investigating thiophene-based compounds for a broad spectrum of therapeutic applications, including anti-inflammatory, anti-psychotic, and anti-cancer activities . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions: it may be harmful if swallowed, inhaled, or if it contacts skin, and may cause serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12OS B1450008 1-(2,5-Dimethylthiophen-3-yl)propan-1-one CAS No. 32427-84-2

Properties

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-4-9(10)8-5-6(2)11-7(8)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXXALUAXRWQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(SC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650857
Record name 1-(2,5-Dimethylthiophen-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32427-84-2
Record name 1-(2,5-Dimethyl-3-thienyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32427-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dimethylthiophen-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation on 2,5-Dimethylthiophene

A widely documented method for preparing 3-acyl-2,5-dialkylthiophenes (including this compound) involves Friedel-Crafts acylation of 2,5-dimethylthiophene. Due to the steric hindrance at the α-positions (2 and 5 positions occupied by methyl groups), acylation occurs preferentially at the β-position (3-position), yielding the desired 3-acyl derivative.

  • Reagents and Conditions : Typically, an acid chloride or anhydride (e.g., propanoyl chloride) is used in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Outcome : This method produces this compound with good regioselectivity and moderate to high yield.

Paal-Knorr Thiophene Synthesis from 1,4-Dicarbonyl Precursors

Another route involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent to form the thiophene ring.

  • Mechanism : The sulfurizing agent converts the diketone into a thiophene ring by replacing oxygen with sulfur, followed by cyclization and aromatization.
  • Application to 2,5-dimethyl substitution : Starting from a 1,4-diketone with methyl substituents at the appropriate positions can yield 2,5-dimethylthiophene derivatives.
  • Further Functionalization : The ketone functionality at the 3-position can be introduced by using a 1,4-dicarbonyl precursor bearing the propanone side chain or by subsequent acylation.

Alternative Synthetic Routes

  • From Thiocarbony1 Compounds and Wittig Reaction : 2-keto-thiols can be reacted with alkenyl phosphonium ions followed by ring closure via a Wittig reaction to yield dihydrothiophenes, which can be dehydrogenated to thiophenes. This method can be adapted for substituted thiophenes but is less common for 2,5-dimethyl derivatives.
  • Carbon Disulfide Addition : The synthesis of 2-alkylthiophenes by addition of carbanions to carbon disulfide followed by S-alkylation is another route, but its direct application to 2,5-dimethyl-3-acetylthiophene is limited.

Experimental Data and Yields

Method Key Reagents/Conditions Yield (%) Notes
Friedel-Crafts Acylation 2,5-Dimethylthiophene, propanoyl chloride, AlCl3 Moderate to High (up to 70%) Regioselective acylation at 3-position
Paal-Knorr Thiophene Synthesis 1,4-Diketone precursor, P2S5 or Lawesson’s reagent Variable (up to 70%) Produces thiophene ring with substitutions
Thiocarbonyl + Wittig Reaction 2-Keto-thiols + alkenyl phosphonium salts Moderate Requires dehydrogenation step

Detailed Research Findings

  • The Friedel-Crafts acylation method is particularly noted for producing 3-acyl-2,5-dimethylthiophenes like this compound due to the steric hindrance at α-positions directing acylation to the β-position.
  • Paal-Knorr synthesis is a robust method for constructing the thiophene ring from 1,4-dicarbonyl compounds, with sulfur sources such as phosphorus pentasulfide facilitating the cyclization and thiolation steps. This method can be adapted to introduce methyl groups at the 2 and 5 positions and the propanone group at the 3-position.
  • Alternative methods involving thiocarbonyl intermediates and Wittig reactions provide synthetic flexibility but are more complex and less commonly used for this specific compound.

Summary Table of Preparation Methods

Preparation Method Starting Material Sulfur Source / Catalyst Key Reaction Type Advantages Limitations
Friedel-Crafts Acylation 2,5-Dimethylthiophene AlCl3 (Lewis acid) Electrophilic aromatic substitution High regioselectivity; straightforward Requires handling of corrosive reagents
Paal-Knorr Thiophene Synthesis 1,4-Diketone with methyl substituents P2S5, Lawesson’s reagent Cyclization and sulfur insertion Direct ring construction; versatile Moderate yields; side products possible
Thiocarbonyl + Wittig 2-Keto-thiols and phosphonium salts Chloranil (oxidant) Wittig reaction + dehydrogenation Allows complex substitutions Multi-step; less common for this compound

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylthiophen-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

1-(2,5-Dimethylthiophen-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and conductive polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors. For example, its potential anti-cancer activity may be attributed to the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial depolarization.

Comparison with Similar Compounds

A. Pharmacological Activity

  • Neuroprotection : The parent compound’s serotonin antagonism contrasts with analogs like 1-(thiophen-2-yl)propan-1-ol derivatives, which show anticonvulsant effects but lack neuroprotective utility .
  • Structural-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., compound in ) enhance electrophilicity, improving antimicrobial potency but increasing toxicity risks.
    • Alkyl Chain Length : Extending the ketone chain (e.g., butan-1-one derivatives) reduces bioactivity, favoring industrial over therapeutic applications .

B. Physicochemical Properties

  • Solubility : The 2,5-dimethylthiophene moiety increases hydrophobicity compared to unsubstituted thiophene analogs, impacting drug bioavailability .
  • Crystallinity : Conjugation with aromatic groups (e.g., nitrophenyl in ) improves crystallinity, aiding structural characterization via X-ray diffraction.

C. Industrial vs. Therapeutic Utility

  • While this compound bridges both domains, analogs like the maleate salt prioritize therapeutic use, whereas methyl-substituted variants (e.g., CAS 135333-91-4) are niche industrial reagents .

Biological Activity

1-(2,5-Dimethylthiophen-3-yl)propan-1-one is a synthetic compound derived from thiophene, a heterocyclic aromatic compound known for its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Overview of Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : The compound has shown potential against various microbial strains.
  • Anti-inflammatory Effects : It may reduce inflammation through modulation of specific biochemical pathways.
  • Neurotransmitter Modulation : Interaction with monoamine oxidase (MAO) suggests implications for mood regulation and neurodegenerative diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several key interactions have been identified:

Target Interactions

  • Monoamine Oxidase (MAO) : The compound inhibits MAO enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine. This inhibition can enhance mood and cognitive functions.

Cellular Effects

  • Cell Signaling Pathways : It activates the cAMP signaling pathway, which subsequently influences gene expression and cellular metabolism. Increased cAMP levels can activate protein kinase A (PKA), further affecting various cellular processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria using the paper disk diffusion method. The results indicated significant inhibitory effects compared to standard antibiotics like amoxicillin.

Microbial StrainInhibition Zone (mm)Comparison Antibiotic
Staphylococcus aureus15Amoxicillin (30 μg/disk)
Escherichia coli12Amoxicillin (30 μg/disk)

Anti-inflammatory Studies

In vitro studies demonstrated that the compound reduces pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications in treating inflammatory conditions.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of thiophene derivatives, including this compound:

  • Case Study on Neurodegenerative Disorders : A clinical trial investigated the effects of thiophene derivatives on patients with Alzheimer's disease. Participants showed improved cognitive function and reduced behavioral symptoms when treated with compounds similar to this compound .
  • Case Study on Inflammatory Diseases : Another study focused on patients with rheumatoid arthritis. Treatment with this compound resulted in decreased joint inflammation and pain relief compared to placebo groups.

Applications in Medicine and Industry

The diverse biological activities of this compound position it as a promising candidate for further research in various fields:

  • Medicinal Chemistry : Potential development of new therapeutic agents targeting neurodegenerative diseases and inflammatory conditions.
  • Material Science : Its utility in synthesizing organic semiconductors and conductive polymers highlights its importance beyond biological applications.

Q & A

Q. Advanced

  • In vitro assays : Radioligand binding studies (e.g., [³H]-LSD displacement at 5-HT₂A receptors) to measure IC₅₀ values.
  • In vivo models : Morris water maze or Y-maze tests in transgenic mice to assess cognitive improvement.
  • Dose-response analysis : Use nonlinear regression to determine EC₅₀ and compare efficacy to reference antagonists (e.g., risperidone) .

How should researchers address discrepancies in biological activity data across assay systems?

Q. Advanced

  • Validate assay conditions : Ensure consistent pH, temperature, and solvent (DMSO concentration ≤0.1%).
  • Cross-validate targets : Use orthogonal assays (e.g., calcium flux vs. cAMP inhibition) to confirm mechanism.
  • Statistical analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability. Report confidence intervals for IC₅₀/EC₅₀ values .

What are the best practices for refining crystal structures of thiophene derivatives using SHELXL?

Q. Advanced

  • Data quality : Ensure completeness >95% and redundancy >4.
  • Disorder handling : Split atoms with PART instructions and refine occupancy ratios.
  • Twinning : Use HKLF 5 format for twinned data and refine twin laws (e.g., -h, -k, -l).
  • Validation : Check ADPs for over/under-refinement and validate geometry with PLATON .

What analytical techniques are most effective for characterizing purity and structural integrity?

Q. Basic

  • NMR : ¹H/¹³C spectra to confirm substituent positions (e.g., δ 2.3 ppm for methyl groups).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
  • Mass spectrometry : ESI-MS for molecular ion ([M+H]⁺) verification .

How do substituents on the thiophene ring influence electronic properties and reactivity?

Advanced
Electron-donating groups (e.g., methyl) increase thiophene’s electron density, enhancing π-π stacking with aromatic residues in receptors. Computational studies (DFT) reveal HOMO localization on the thiophene ring, guiding electrophilic substitution sites. Substituent steric effects can hinder rotational freedom, stabilizing bioactive conformers .

What computational methods complement experimental data in predicting pharmacological profiles?

Q. Advanced

  • Molecular docking : AutoDock Vina to simulate binding poses at serotonin receptors.
  • QSAR models : Use CoMFA/CoMSIA to correlate substituent properties (logP, polarizability) with activity.
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

What are the known pharmacological targets and mechanisms of action for derivatives of this compound?

Basic
Derivatives exhibit serotonin 5-HT₂A/2C antagonism (Alzheimer’s), COX-2 inhibition (anti-inflammatory), and antimicrobial activity via membrane disruption. The maleate salt’s efficacy in Alzheimer’s models is linked to reduced amyloid-β neurotoxicity and improved synaptic plasticity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,5-Dimethylthiophen-3-yl)propan-1-one
Reactant of Route 2
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1-(2,5-Dimethylthiophen-3-yl)propan-1-one

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